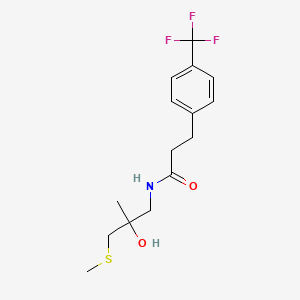

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO2S/c1-14(21,10-22-2)9-19-13(20)8-5-11-3-6-12(7-4-11)15(16,17)18/h3-4,6-7,21H,5,8-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZUABZOHGTYKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(CSC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H13F3N2O4S

- Molecular Weight : 320.30 g/mol

The presence of a trifluoromethyl group and a methylthio moiety suggests potential interactions with biological targets, particularly in drug design.

Research indicates that compounds with similar structures often interact with specific biological pathways, including:

- G Protein-Coupled Receptors (GPCRs) : Many drugs target GPCRs, which play crucial roles in cell signaling. The compound may modulate these receptors, influencing various physiological responses .

- Enzymatic Inhibition : The presence of functional groups in the compound suggests it may inhibit specific enzymes involved in metabolic pathways or disease processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds. For instance, a related series of compounds demonstrated efficacy against various viruses, including hepatitis C and influenza . The specific IC50 values indicate the concentration required to inhibit viral replication by 50%.

| Compound | Virus Target | IC50 (µM) |

|---|---|---|

| Molecule A | HCV | 0.35 |

| Molecule B | Influenza | 0.26 |

This suggests that this compound could exhibit similar antiviral properties.

Cytotoxicity Studies

Evaluating cytotoxicity is essential to determine the safety profile of any new compound. Preliminary studies show that compounds within this class exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development .

Case Studies

- Study on Antiviral Efficacy : A study investigated the antiviral properties of related compounds against the influenza virus. Results indicated significant inhibition at low concentrations without notable cytotoxic effects on human cell lines .

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of similar derivatives. These studies revealed promising results in reducing viral load and improving survival rates in infected subjects .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Key steps include:

- Step 1 : Coupling 4-(trifluoromethyl)phenylpropanoic acid derivatives with 2-hydroxy-2-methyl-3-(methylthio)propylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Step 2 : Use of anhydrous solvents (e.g., dichloromethane) and temperature control (0–25°C) to minimize side reactions.

- Purification : Column chromatography or recrystallization with solvents like ethyl acetate/hexane to achieve >95% purity. Analytical validation via HPLC and NMR is critical .

Q. How can the molecular structure of this compound be rigorously validated?

Structural confirmation requires a combination of spectroscopic and computational methods:

- NMR : - and -NMR to assign proton environments and carbon backbones. For example, the trifluoromethyl group ( ~120–125 ppm in -NMR) and methylthio protons ( ~2.1–2.3 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] ion).

- Computational Modeling : DFT calculations (e.g., Gaussian09) to predict bond angles and compare with crystallographic data (if available) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Methodological solutions include:

- Standardized Solvent Controls : Use DMSO at <0.1% to avoid cytotoxicity artifacts.

- Dose-Response Curves : Quantify EC/IC values across multiple replicates.

- Target-Specific Assays : Compare activity against isolated enzymes (e.g., kinase inhibition) versus cellular models to distinguish direct vs. indirect effects .

Q. How can the compound’s reactivity with biological thiols (e.g., glutathione) be characterized?

The methylthio (-SCH) group may participate in redox reactions. Experimental approaches:

- Thiol Reactivity Assays : Incubate with glutathione (GSH) at physiological pH (7.4) and monitor adduct formation via LC-MS/MS.

- Kinetic Studies : Measure reaction rates under varying GSH concentrations to determine .

- Computational Docking : Predict binding interactions with cysteine residues in target proteins (e.g., AutoDock Vina) .

Q. What advanced spectroscopic techniques elucidate its degradation pathways under physiological conditions?

- Stability Studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.

- LC-HRMS : Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of -SCH to sulfoxide).

- EPR Spectroscopy : Detect radical intermediates during light-induced degradation .

Methodological Considerations Table

| Research Aspect | Key Techniques | Critical Parameters |

|---|---|---|

| Synthetic Optimization | EDC/HOBt coupling, chromatography | Solvent polarity, reaction time, catalyst loading |

| Structural Validation | -NMR, HRMS | Deuterated solvents, spectral resolution |

| Biological Activity | Dose-response assays, enzyme kinetics | Cell viability controls, -factor validation |

| Degradation Analysis | LC-HRMS, Arrhenius kinetics | Temperature, pH, ionic strength |

Key Challenges and Solutions

- Challenge : Low aqueous solubility limits in vivo testing.

Solution : Derivatization (e.g., PEGylation) or formulation in cyclodextrin-based carriers . - Challenge : Off-target effects due to trifluoromethyl group’s electrophilicity.

Solution : Structure-activity relationship (SAR) studies with analogs lacking the -CF group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.